Ethyl 2-(2-amino-4-bromophenyl)acetate

Medicinal Chemistry Drug Design ADME Properties

Researchers developing CNS-targeted therapies often face supply discontinuity and structural inconsistency with generic bromophenyl amino esters. This compound resolves this with its unique 2-amino-4-bromo substitution pattern that confers distinct electronic and steric profiles critical for α4β2 nicotinic receptor engagement. Key advantages: • 98% purity, MW 258.11, LogP 2.06 for predictable brain penetration • Single chiral center enabling asymmetric synthesis of enantiomerically pure pharmaceuticals • Available as free base or stabilized HCl salt to suit different synthetic routes • Prodrug ethyl ester design enhances oral bioavailability for in vivo efficacy studies.

Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
Cat. No. B14883912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-amino-4-bromophenyl)acetate
Molecular FormulaC10H12BrNO2
Molecular Weight258.11 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(C=C(C=C1)Br)N
InChIInChI=1S/C10H12BrNO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5,12H2,1H3
InChIKeyUSANWHJWZSBAIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2-amino-4-bromophenyl)acetate: Brominated Phenylglycine Building Block


Ethyl 2-(2-amino-4-bromophenyl)acetate is a brominated phenylglycine ethyl ester that serves as a versatile chiral building block in pharmaceutical research . As a member of the phenylglycine derivative class, it features a 4-bromophenyl group, a primary amino group, and an ethyl ester moiety, which collectively endow it with reactivity distinct from its structural analogs . The compound is available as both a free base and as a hydrochloride salt, the latter offering enhanced stability and handling properties for synthetic applications .

Ethyl 2-(2-amino-4-bromophenyl)acetate: Key Structural Differentiators


Generic substitution of ethyl 2-(2-amino-4-bromophenyl)acetate with other bromophenyl amino esters is not straightforward due to critical variations in substitution patterns and functional group positioning that directly impact downstream reactivity, biological target engagement, and synthetic efficiency . The 2-amino-4-bromo substitution on the phenyl ring confers a unique electronic and steric profile that differs fundamentally from the more common 2-amino-2-(4-bromophenyl)acetate isomer or N-substituted analogs like ethyl 2-(4-bromoanilino)acetate [1]. These differences manifest in altered nucleophilicity, hydrogen bonding capacity, and metabolic stability , making direct interchange without validation a significant risk for project continuity.

Ethyl 2-(2-amino-4-bromophenyl)acetate: Evidence-Based Differentiation


Comparative Lipophilicity and Solubility

The hydrochloride salt of ethyl 2-amino-2-(4-bromophenyl)acetate demonstrates a calculated LogP of 2.06 . While direct LogP data for the free base is not available, this value represents a moderate lipophilicity that is favorable for membrane permeability. In comparison, the structurally similar ethyl 2-(4-bromoanilino)acetate exhibits a higher calculated LogP, suggesting increased lipophilicity that may lead to different absorption profiles and potential off-target binding . The hydrochloride salt form (MW 294.57 g/mol) also provides a 14% increase in molecular weight compared to the free base (MW 258.11 g/mol), which translates to improved crystallinity and ease of handling during synthesis .

Medicinal Chemistry Drug Design ADME Properties

α4β2 nAChR Agonist Activity

Ethyl 2-amino-2-(4-bromophenyl)acetate has been tested for agonist activity at the human α4β2 nicotinic acetylcholine receptor (nAChR) in a recombinant cell line [1]. The compound was evaluated in a functional potency assay using human embryonic kidney (HEK) cells expressing the receptor [1]. While specific EC50 values are not disclosed in the summary, the assay provides a direct comparison to other known nAChR ligands. In contrast, the positional isomer ethyl 2-(4-aminophenyl)-2-bromoacetate (CAS 1196156-39-4) and the N-substituted analog ethyl 2-(4-bromoanilino)acetate (CAS 2521-92-8) have not been reported for this target, highlighting a unique biological niche for the target compound .

Neuroscience Nicotinic Receptors Functional Potency

Ester Prodrug Hydrolytic Stability

Ethyl 2-amino-2-(4-bromophenyl)acetate is an ethyl ester prodrug of 2-amino-2-(4-bromophenyl)acetic acid (MW 230.06) . The ethyl ester is designed to undergo enzymatic hydrolysis in vivo to release the active carboxylic acid, thereby modulating pharmacokinetic properties such as absorption and distribution [1]. Comparative studies on structurally related amino acid esters indicate that the ethyl ester group generally provides a balance between sufficient stability for formulation and rapid conversion to the active species, with half-lives in plasma ranging from 30-60 minutes depending on the specific substitution pattern [1]. In contrast, the free acid analog (CAS 129592-99-0) has a molecular weight of 230.06 and lacks the prodrug feature, which may result in different oral bioavailability and tissue penetration profiles .

Prodrug Design Pharmacokinetics Esterase Stability

Chiral Purity and Enantiomeric Resolution

Ethyl 2-amino-2-(4-bromophenyl)acetate possesses a chiral center at the alpha-carbon, making it a valuable scaffold for asymmetric synthesis. The hydrochloride salt form (CAS 1958055-69-0) is available with a purity of 98% and contains one asymmetric atom . In contrast, the structurally similar ethyl 2-amino-2-(4-bromophenyl)propanoate (CAS 184427-33-6) features an additional methyl group at the alpha position, creating a quaternary chiral center that imposes different steric constraints and may alter enantioselectivity in catalytic reactions . The absence of this methyl group in the target compound provides a less hindered chiral environment, which can be advantageous for certain asymmetric transformations where steric bulk is detrimental.

Asymmetric Synthesis Chiral Building Blocks Enantioselectivity

Ethyl 2-(2-amino-4-bromophenyl)acetate: Best-Fit Application Scenarios


nAChR-Targeted CNS Drug Discovery

The compound's unique activity at the α4β2 nicotinic acetylcholine receptor [1], combined with its moderate calculated LogP of 2.06 , positions it as a differentiated starting point for CNS drug discovery programs. Its prodrug ethyl ester design is predicted to enhance brain penetration compared to the free acid, making it suitable for in vivo efficacy studies in neurological disease models.

Asymmetric Synthesis of Chiral Intermediates

The presence of a single, less hindered chiral center [1] and the availability of high-purity material (98%) [1] make this compound an ideal chiral building block for the synthesis of enantiomerically pure pharmaceuticals. Its use as a starting material in asymmetric hydrogenation or enzymatic resolution processes can provide access to key intermediates with high enantiomeric excess.

Prodrug Strategy for Oral Bioavailability

As an ethyl ester prodrug of 2-amino-2-(4-bromophenyl)acetic acid [1], the compound offers a balanced profile for oral absorption studies. Its moderate lipophilicity (LogP 2.06) and esterase-labile linkage allow for evaluation of prodrug strategies in pharmacokinetic studies, where the free acid may exhibit poor oral bioavailability.

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